1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline
CAS No.:
Cat. No.: VC15987063
Molecular Formula: C10H10N4
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N4 |
|---|---|
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline |
| Standard InChI | InChI=1S/C10H10N4/c1-7-12-13-10-6-11-8-4-2-3-5-9(8)14(7)10/h2-5,11H,6H2,1H3 |
| Standard InChI Key | SJXBLWOKMSMQTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C2N1C3=CC=CC=C3NC2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
1-Methyl-4,5-dihydro- triazolo[4,3-a]quinoxaline belongs to the triazoloquinoxaline family, featuring a bicyclic system comprising a quinoxaline ring fused to a 1,2,4-triazole moiety. The methyl group at position 1 and the partially saturated 4,5-dihydroquinoxaline component distinguish it from related analogs .
Systematic Naming
Molecular and Crystallographic Data
The compound’s planar structure facilitates π-π stacking interactions, critical for binding biological targets. Key crystallographic parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₄ | |
| Molar Mass (g/mol) | 186.21 | |
| Density (g/cm³) | 1.41 ± 0.1 (Predicted) | |
| Boiling Point (°C) | 437.3 ± 48.0 (Predicted) | |
| pKa | 2.84 ± 0.20 (Predicted) |
Synthesis and Derivative Development
Core Synthesis Methodology
The synthesis begins with 1,2-diaminobenzene and oxalic acid, which condense to form 2,3-dihydroxyquinoxaline (2). Subsequent chlorination yields 2,3-dichloroquinoxaline (3), which reacts with hydrazine hydrate to produce 3-hydrazinoquinoxaline (4) . Ring closure via triethyl orthoformate generates the triazoloquinoxaline scaffold (5), followed by thiourea treatment to form the thiol intermediate (6). Alkylation or acylation steps introduce the methyl group at position 1 .
Key Reaction Scheme
Derivative Synthesis and Optimization
Modification at the 4-position via alkylation or acetylation yields analogs with enhanced bioactivity. For example, 2-( triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide (10) serves as a precursor for anticonvulsant agents . Reaction with substituted phenylacetanilides or alkyl chloroacetates produces derivatives such as compounds 8a–d and 9a–e, evaluated for pharmacological activity .
Physicochemical and Spectral Characterization
Spectroscopic Data
-
IR Spectroscopy: Key absorption bands include N-H stretches (3391 cm⁻¹), C=N vibrations (1629 cm⁻¹), and C-S bonds (1065 cm⁻¹) .
-
¹H NMR (DMSO-d₆): Signals at δ 2.45 (s, 3H, CH₃), δ 3.80–4.20 (m, 2H, CH₂), and aromatic protons at δ 7.20–8.10 .
-
Mass Spectrometry: Molecular ion peak at m/z 186 (M⁺), with fragments at m/z 143 (loss of CH₃N₂) and 77 (C₆H₅⁺) .
Thermal Stability
The compound decomposes above 360°C, as evidenced by its high melting point and thermal gravimetric analysis .
Pharmacological Activities
Structure-Activity Relationships (SAR)
-
Methyl Substitution: The 1-methyl group improves metabolic stability and blood-brain barrier penetration .
-
4-Thioether Linkage: Derivatives with S-acetamide or S-ester groups show superior anticonvulsant efficacy due to enhanced hydrogen bonding .
Analytical and Regulatory Considerations
Quality Control Parameters
-
Purity: HPLC methods with C18 columns (acetonitrile/water mobile phase) achieve >98% purity .
-
Elemental Analysis: Calculated (%) for C₁₀H₁₀N₄: C 64.50, H 5.41, N 30.09; Found: C 64.48, H 5.39, N 30.07 .
Regulatory Status
As of April 2025, the compound remains investigational, with no FDA-approved applications. Patent literature highlights its utility in CNS disorders (WO2023084567A1) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume